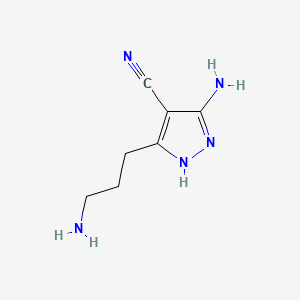

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, also known as APY, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APY has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of a range of diseases.

科学的研究の応用

Crystal and Molecular Structure

The compound exhibits interesting crystal and molecular structures, which are stabilized through intermolecular interactions. Specifically, N-H…N and C-H…Cl interactions play a crucial role in the stabilization, resulting in centrosymmetric dimers corresponding to R 2 2 (12) graph-set motifs (Fathima et al., 2014).

Synthesis and Reactivity

The compound has been a focal point for synthesis methodologies and exploring its reactivity. Notably, it serves as a versatile starting material for the synthesis of densely functionalized pyrazoles and pyrazolopyrimidines through eco-friendly multicomponent cyclocondensations, highlighting its utility in green chemistry (Kiyani & Bamdad, 2018). Moreover, the compound reacts smoothly with other reagents to form hybrid molecules, showcasing its potential in creating complex molecular architectures (Dotsenko, Semenova & Aksenov, 2020).

Applications in Synthesis of Novel Compounds

The compound's role extends to the synthesis of novel compounds with potential applications. It's used in synthesizing Schiff bases and other derivatives with promising antimicrobial activities, illustrating its relevance in drug discovery and medicinal chemistry (Puthran et al., 2019). Furthermore, unexpected formation of pyrazolopyrimidines during certain reactions highlights its unpredictability and complexity in chemical reactions (Faria et al., 2013).

Green Chemistry and Catalysis

In green chemistry, the compound is used in one-pot synthesis processes, emphasizing its importance in developing sustainable and environmentally friendly synthetic routes (Poonam & Singh, 2019). Its interaction with catalysts like sodium ascorbate and MnO2 underscores its compatibility and usefulness in catalytic processes.

将来の方向性

特性

IUPAC Name |

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOEZGCFHDEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=NN1)N)C#N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368490 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

890609-52-6 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)